molecular formula C22H14ClF3N4O B2389550 3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile CAS No. 1797034-77-5

3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile

Cat. No. B2389550
CAS RN: 1797034-77-5
M. Wt: 442.83
InChI Key: LDGGWWZMYWFHNP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a trifluoromethyl group, a carbonyl group, and an indole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylation of secondary amines has been reported . This could potentially be applied to the synthesis of this compound, although the exact conditions and reagents would likely need to be optimized.


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of several different functional groups. The pyridazine ring, for example, is a six-membered ring with two nitrogen atoms . The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and one other carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite reactive and could potentially undergo various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s polarity .

Mechanism of Action

properties

IUPAC Name

acetonitrile;[3-(6-chloropyridazin-3-yl)indol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF3N3O.C2H3N/c21-18-9-8-16(25-26-18)15-11-27(17-7-2-1-6-14(15)17)19(28)12-4-3-5-13(10-12)20(22,23)24;1-2-3/h1-11H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGGWWZMYWFHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=NN=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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